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Copper nitride (Cu3N) - 1308-80-1

Copper nitride (Cu3N)

Catalog Number: EVT-1453456
CAS Number: 1308-80-1
Molecular Formula: Cu3H2N
Molecular Weight: 206.661
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Product Introduction

Description

Copper nitride (Cu₃N) is a binary metal nitride composed of copper and nitrogen. [, , ] It is classified as a metastable semiconductor, meaning it tends to decompose under certain conditions. [, , ] Despite its metastability, Cu₃N has garnered significant interest in research due to its intriguing properties and potential applications in various fields including optoelectronics, catalysis, and as a conductive ink. [, , ]

Source and Classification

Copper nitride can be classified as a binary metal nitride, consisting of copper and nitrogen. It is primarily sourced from the nitridation of copper oxides or through direct synthesis methods involving copper precursors and nitrogen sources. The compound exhibits interesting electrical properties, making it suitable for applications in electronics and energy conversion technologies.

Synthesis Analysis

Methods of Synthesis

The synthesis of copper nitride can be achieved through several methods, each with its technical nuances:

  1. Nitridation of Copper Oxides: One common method involves the nitridation of copper(I) oxide (Cu2O) under an ammonia atmosphere. For instance, Cu2O nanoparticles can be heated in a furnace at temperatures around 250 °C for extended periods (up to 21 hours) while exposing them to ammonia gas to facilitate the formation of Cu3N .
  2. Colloidal Synthesis: Another approach utilizes colloidal chemistry, where copper(II) nitrate is reacted with oleylamine in a solvent such as benzylamine. This method allows for the formation of phase-pure nanocrystals of Cu3N .
  3. Reactive Sputtering: Thin films of copper nitride can be produced using reactive sputtering techniques. This involves bombarding a copper target in a vacuum chamber with high-energy ions while introducing nitrogen gas .
  4. Solvothermal Methods: These involve high-pressure and temperature conditions to synthesize nanoparticles from copper precursors combined with nitrogen sources .

Technical Details

The choice of synthesis method affects the morphology and properties of the resulting copper nitride. For example, varying the temperature and nitrogen flow rate during reactive sputtering can significantly influence grain size and electrical conductivity .

Molecular Structure Analysis

Structure and Data

Copper nitride typically crystallizes in a cubic structure, which can be confirmed through X-ray diffraction analysis. The crystal structure is characterized by a face-centered cubic lattice arrangement where copper atoms occupy specific positions relative to nitrogen atoms.

  • Crystal System: Cubic
  • Lattice Parameters: The lattice constant for Cu3N is approximately 4.5 Å.
  • Density: The density of Cu3N is about 8.9 g/cm³.

The electronic band structure shows that Cu3N behaves as a semiconductor with a band gap around 1.5 eV, which is advantageous for photovoltaic applications .

Chemical Reactions Analysis

Reactions Involved

The formation of copper nitride involves several key reactions:

  1. Formation from Copper(I) Oxide:
    Cu2O+NH3Cu3N+H2O\text{Cu}_2\text{O}+\text{NH}_3\rightarrow \text{Cu}_3\text{N}+\text{H}_2\text{O}
    This reaction highlights the reduction of copper(I) oxide in an ammonia atmosphere.
  2. Colloidal Synthesis Pathway:
    Cu NO3)2+oleylamineCu3N+by products\text{Cu NO}_3)_2+\text{oleylamine}\rightarrow \text{Cu}_3\text{N}+\text{by products}
    In this method, oleylamine serves both as a reducing agent and a nitrogen source.

Technical Details

The synthesis conditions such as temperature, pressure, and precursor concentration significantly influence the reaction kinetics and yield of Cu3N .

Mechanism of Action

Process and Data

The mechanism by which copper nitride operates, particularly in electrocatalytic applications, involves electron transfer processes facilitated by its unique structural properties:

  • Volmer-Heyrovsky Mechanism: In hydrogen evolution reactions, the kinetics are governed by this mechanism where hydrogen atoms are adsorbed onto the catalyst surface followed by desorption as molecular hydrogen .
  • Enhanced Electron Transfer: The structural properties contribute to an increased rate of electron transfer due to higher accessible active sites within the material .
Physical and Chemical Properties Analysis

Physical Properties

  • Color: Copper nitride typically appears as dark brown or black.
  • Conductivity: Exhibits semiconductor behavior with electrical conductivity around 10310^{-3} S/cm.
  • Thermal Stability: Stable at elevated temperatures but may decompose under extreme conditions.

Chemical Properties

  • Reactivity: Reacts with acids to form soluble copper salts.
  • Stability in Air: Cu3N can oxidize upon exposure to moisture or oxygen over time.

Relevant studies indicate that modifications in synthesis parameters can lead to variations in these properties, influencing their applicability in different domains .

Applications

Copper nitride has several promising applications:

  1. Electrocatalysis: Used as an electrocatalyst for hydrogen evolution reactions due to its favorable kinetics and conductivity characteristics.
  2. Photovoltaics: Investigated for use in solar cells owing to its suitable band gap and optical properties .
  3. Sensors: Its semiconducting nature allows it to be utilized in various sensor technologies.
  4. Energy Storage Devices: Potential application in batteries and supercapacitors due to its conductive properties.

Research continues into optimizing these applications through advanced synthesis techniques and structural modifications to enhance performance metrics further .

Introduction to Copper Nitride (Cu₃N)

Historical Development and Discovery of Cu₃N

Copper nitride (Cu₃N) was first synthesized in 1939 by Juza and colleagues through a high-temperature reaction between copper fluoride (CuF₂) and ammonia gas (NH₃), yielding black-green polycrystalline films [1]. This pioneering work remained largely unexplored for approximately five decades due to the compound's perceived instability and limited application potential. A resurgence of interest began in 1989 when Zachwieja and Jacobs successfully prepared Cu₃N using a solid-state ammonolysis method, demonstrating improved control over stoichiometry and crystallinity [1]. This breakthrough catalyzed research into advanced synthesis techniques, particularly physical vapor deposition (PVD) methods. By the late 1990s, Terada and colleagues achieved a significant milestone with the epitaxial growth of Cu₃N thin films via reactive magnetron sputtering, enabling precise structural control and facilitating modern applications in electronics and energy technologies [3].

Table 1: Key Historical Milestones in Cu₃N Research

YearResearcher(s)AchievementSignificance
1939Juza et al.First synthesis via CuF₂ + NH₃ reactionInitial discovery of Cu₃N compound
1989Zachwieja & JacobsSolid-state ammonolysis methodRenewed scientific interest in Cu₃N
1989Terada et al.Epitaxial growth via magnetron sputteringEnabled thin-film applications in electronics
2004Cremer et al.Demonstrated optical data storage capabilitiesValidated Cu₃N for laser-based decomposition
2022Multiple groupsElectrocatalyst development for HERExpanded role in energy conversion technologies

Significance in Materials Science and Semiconductor Research

Cu₃N occupies a critical niche in materials science due to its structurally tunable properties and diverse functionality. Its anti-ReO₃ crystal structure (space group Pm-3m) features vacant body-center positions, enabling unique host-guest interactions where inserted atoms (e.g., Pd, Zn) can dramatically alter electrical transport [1] [5]. This structural flexibility facilitates precise engineering of its electronic band structure, allowing controlled transformation from an insulator (resistivity ~1000 Ω·cm) to a semiconductor or even a metallic conductor through doping or stoichiometric variation [1] [3]. For instance, Cu₃PdN nanocrystals exhibit metallic character due to palladium integration into the vacant lattice sites, whereas undoped Cu₃N maintains semiconducting behavior with an indirect bandgap tunable between 1.17–1.69 eV—ideal for photovoltaic absorbers [3] [5].

The compound’s thermal metastability (decomposition temperature ~250–300°C) underpins applications in rewritable optical storage and nanopatterning. When locally heated via laser irradiation or electron beams, Cu₃N decomposes into metallic copper and nitrogen gas, creating reflective Cu microdomains within an insulating matrix. As demonstrated by Cremer et al., this property enables high-speed data writing (3.3 Mbit/s) with reflectivity contrasts exceeding 30% [2]. Beyond electronics, Cu₃N serves as an efficient electrocatalyst for the hydrogen evolution reaction (HER). Recent studies report an overpotential of 149.18 mV and a Tafel slope of 63.28 mV/dec in alkaline media, attributed to its favorable electron-transfer kinetics and high electrochemically active surface area [4].

Table 2: Functional Properties and Applications of Cu₃N

PropertyValue/RangeApplicationMechanism
Electrical resistivity10⁻³ – 10³ Ω·cmTunable semiconductorsDoping (e.g., Pd, F) or stoichiometric control
Optical bandgap1.17–1.69 eV (indirect)Thin-film photovoltaicsLight absorption optimization
Decomposition temperature250–300°COptical data storageLocalized Cu cluster formation
HER overpotential149.18 mV @ 10 mA/cm²Hydrogen production electrocatalystsVolmer-Heyrovsky reaction kinetics
Lattice constant3.817–3.838 ÅTemplate for nanostructure growthVacant sites for atomic insertion

Key Challenges and Research Gaps in Cu₃N Studies

Despite significant advances, several challenges impede Cu₃N’s commercialization. Bipolar doping asymmetry remains a fundamental limitation: while p-type conductivity is achievable via fluorine doping, reproducible n-type behavior requires further optimization of dopants (e.g., Ti, Zn) and process parameters [3] [5]. This asymmetry restricts the development of homojunction devices, limiting Cu₃N’s utility in complementary metal-oxide-semiconductor (CMOS) circuits. Additionally, environmental instability—particularly oxidation upon air exposure—degrades optoelectronic performance. Although ligand passivation (e.g., oleylamine, carboxylates) enhances nanoparticle stability, long-term integrity under operational conditions remains unproven [5].

Synthesis reproducibility also poses challenges. RF magnetron sputtering parameters—including nitrogen flow ratio (N₂/Ar), working pressure (1.0–5.0 Pa), and substrate temperature—critically influence stoichiometry, preferred orientation ([100] vs. [111]), and optical properties [3]. For example, increasing working pressure from 1.0 to 5.0 Pa can shift the predominant XRD peak from (100) to (111), altering charge transport anisotropy. Such sensitivity complicates large-scale manufacturing. Furthermore, the reaction mechanisms for chemical syntheses are inadequately understood. Oleylamine-mediated nanoparticle synthesis involves complex redox pathways where oleylamine acts as both a reductant and nitrogen source, generating carboxylates as by-products that dynamically modify surface chemistry [5]. Resolving these interfacial processes is essential for morphology control.

Lastly, computational studies reveal gaps in understanding defect tolerance. Unlike perovskites, Cu₃N’s recombination dynamics at grain boundaries or vacancy clusters are poorly characterized, hindering photovoltaic efficiency optimization [3]. Closing these gaps requires multimodal research integrating in situ characterization, advanced doping trials, and defect engineering.

Properties

CAS Number

1308-80-1

Product Name

Copper nitride (Cu3N)

IUPAC Name

azanide;copper;copper(1+)

Molecular Formula

Cu3H2N

Molecular Weight

206.661

InChI

InChI=1S/3Cu.H2N/h;;;1H2/q;;+1;-1

InChI Key

DOIHHHHNLGDDRE-UHFFFAOYSA-N

SMILES

[NH2-].[Cu].[Cu].[Cu+]

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